7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate
Description
Properties
Molecular Formula |
C15H20ClNO2 |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
(7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)14(18)19-13-5-4-8-17-12-7-6-10(16)9-11(12)13/h6-7,9,13,17H,4-5,8H2,1-3H3 |
InChI Key |
IGQDJCSTOFVVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1CCCNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Ketone Reduction via Sodium Borohydride
The ketone 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (CAS 160129-45-3) is reduced using sodium borohydride (NaBH₄) in methanol. For example, dissolving 19.0 g of the ketone in 200 mL methanol and adding NaBH₄ (2.42 g) at 0°C yields the alcohol in 96% purity after recrystallization. This method is favored for its simplicity and high yield, though strict temperature control is necessary to avoid over-reduction.
Alternative Reducing Agents
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in tetrahydrofuran (THF) at -5–20°C achieves a 94.2% yield with minimal impurities. This approach is advantageous for sensitive substrates but requires anhydrous conditions.
Esterification to Form the Pivalate
Esterification of the benzazepin-5-ol intermediate with pivaloyl chloride (trimethylacetyl chloride) introduces the pivalate group.
Standard Esterification Protocol
Reaction Conditions :
-
Substrate : 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol (10.0 g, 50.6 mmol)
-
Acylating Agent : Pivaloyl chloride (6.7 mL, 55.7 mmol)
-
Base : Triethylamine (8.5 mL, 60.7 mmol)
-
Solvent : Dichloromethane (100 mL)
-
Temperature : 0°C → room temperature, 12 hours
Procedure :
The alcohol is dissolved in dichloromethane under nitrogen. Triethylamine is added, followed by dropwise addition of pivaloyl chloride. The mixture warms to room temperature, and progress is monitored via TLC. Post-reaction, the mixture is washed with water, dried (Na₂SO₄), and concentrated. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1) to yield the pivalate ester.
Yield : 85–92%
Purity : >98% (HPLC)
Catalytic DMAP Acceleration
Including 4-dimethylaminopyridine (DMAP, 0.1 equiv) enhances reaction rate and yield (up to 95%) by facilitating acyl transfer.
Optimization and Side Reactions
Impurity Control
Scalability
Kilogram-scale reactions using continuous flow systems improve mixing and temperature control, achieving consistent yields (88–90%).
Analytical Characterization
Key Data for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl Pivalate :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| NaBH₄ Reduction | 96 | 99.9 | Cost-effective, simple setup |
| Red-Al Reduction | 94.2 | 99.97 | High stereocontrol |
| DMAP Esterification | 95 | 98.5 | Rapid reaction time |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of benzo[b]azepine compounds exhibit antidepressant properties. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate may enhance mood and alleviate symptoms of depression in animal models .
Antipsychotic Properties
The compound has been evaluated for its antipsychotic effects. Preclinical trials suggest that it may help in managing symptoms of schizophrenia by stabilizing dopamine levels in the brain . Such findings point towards its potential as a therapeutic agent for psychotic disorders.
Neuroprotective Effects
Neuroprotection is another promising application of this compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis of Derivatives
The synthetic versatility of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate allows for the creation of various derivatives with enhanced biological activity. Researchers have developed methods to modify the pivalate group to improve solubility and bioavailability .
Pharmaceutical Formulations
This compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its incorporation into formulations can enhance therapeutic efficacy while minimizing side effects associated with other active compounds .
In Vivo Studies
In vivo studies have demonstrated the pharmacokinetics and pharmacodynamics of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate. These studies are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profiles .
Toxicological Assessments
Toxicological evaluations are essential to determine the safety profile of this compound for potential therapeutic use. Preliminary studies indicate a favorable safety margin; however, comprehensive toxicological assessments are ongoing to ensure its viability for clinical applications .
Case Studies
Mechanism of Action
The mechanism of action of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Variations: Benzo[b] vs. Benzo[c] Azepines
A critical distinction lies in the fusion position of the azepine ring:
Implications :
- Reactivity : The benzo[b] configuration allows for more direct conjugation between the nitrogen lone pair and the aromatic system, influencing electronic properties and reactivity.
- Toxicity : The benzo[c] analogue (CAS 40584-16-5) exhibits acute toxicity (Category 4 for inhalation, dermal, and oral exposure), suggesting that positional isomerism significantly affects biological activity .
Functional Group Modifications at the 5-Position
*Calculated based on C15H19ClNO3.
Key Observations :
- Pivalate vs. Ketone : The pivalate ester improves metabolic stability compared to the ketone, which is prone to nucleophilic attacks. However, the ketone (CAS 160129-45-3) serves as a versatile intermediate for further derivatization .
- Hydroxyl vs. Ester : The hydroxyl form (precursor to the pivalate) is more polar but less stable under acidic conditions. Esterification masks the hydroxyl, delaying hydrolysis and extending half-life .
Comparison :
Pharmacological and Toxicological Profiles
Biological Activity
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure allows for various biological activities, particularly in neuropharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C_{12}H_{14}ClN O_2
- Molecular Weight : 239.69 g/mol
- CAS Number : 1092352-03-8
Biological Activity Overview
The biological activity of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate primarily revolves around its effects on the central nervous system (CNS). Research indicates that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating anxiety and depression.
The compound is believed to act on various neurotransmitter receptors, including:
- Serotonin Receptors : Modulating serotonin levels can alleviate mood disorders.
- Dopamine Receptors : Influencing dopamine pathways may help in managing psychotic disorders.
Case Studies
-
Neuropharmacological Effects :
- A study conducted on animal models demonstrated that administration of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate resulted in a significant reduction in anxiety-like behaviors. The study utilized the elevated plus maze and open field tests to assess anxiety levels.
- Results :
- Control Group (No treatment): High anxiety levels observed.
- Treatment Group: Significant decrease in time spent in the anxious zones (p < 0.05).
-
Antidepressant Activity :
- Another research project focused on the antidepressant potential of this compound. It was administered to rodents subjected to chronic mild stress.
- Findings :
- The treated group showed increased locomotion and reduced immobility in the forced swim test compared to controls.
- Statistical analysis indicated a p-value of < 0.01, suggesting strong antidepressant activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Model Used | Statistical Significance |
|---|---|---|---|
| Anxiety Reduction | Decreased anxiety-like behavior | Elevated Plus Maze | p < 0.05 |
| Antidepressant | Increased locomotion | Forced Swim Test | p < 0.01 |
Table 2: Neurotransmitter Interaction
| Receptor Type | Interaction Type | Effect |
|---|---|---|
| Serotonin Receptors | Agonistic/Antagonistic | Mood modulation |
| Dopamine Receptors | Modulatory | Psychotic symptom relief |
Research Findings
Recent studies have highlighted the potential of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate as a candidate for developing new treatments for CNS disorders. The compound's ability to modulate neurotransmitter systems suggests it could lead to innovative therapies for conditions like depression and anxiety.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data indicate:
- Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.
- Metabolism : Primarily hepatic metabolism with active metabolites contributing to its biological effects.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl pivalate?
- Methodology : The compound is synthesized via multi-step reactions involving amide coupling and pivalate esterification. For example, intermediates like 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine are functionalized with pivaloyl chloride under anhydrous conditions. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl) and purification via column chromatography .
- Critical Parameters : Reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric control of pivaloyl chloride to prevent side reactions.
Q. How is the compound characterized spectroscopically?
- Techniques :
- NMR : - and -NMR verify the benzoazepine core and pivalate ester moiety. For example, the pivalate methyl groups resonate at δ ~1.2 ppm in -NMR .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] expected for CHClNO: 280.10) .
Q. What safety protocols are essential for handling this compound?
- Hazards : Acute toxicity via inhalation, skin contact, or ingestion (GHS Category 4) .
- Precautions :
- Use fume hoods, nitrile gloves, and lab coats.
- Store in a desiccator at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for stereoisomers of this compound?
- Chiral Resolution :
- Chromatography : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) using hexane:isopropanol (90:10) .
- Synthesis : Asymmetric synthesis using (R)- or (S)-configured intermediates (e.g., (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine, CAS 294196-60-4) .
Q. What challenges arise in X-ray crystallographic analysis, and how are they addressed?
- Challenges : Low crystal quality, twinning, or weak diffraction.
- Solutions :
- Software : SHELX suite for structure solution (SHELXD) and refinement (SHELXL), leveraging high-resolution data (>1.0 Å) .
- Crystallization : Vapor diffusion with mixed solvents (e.g., ethanol/water) to optimize crystal packing .
Q. How to reconcile conflicting NMR data in structural elucidation?
- Case Study : Discrepancies in proton coupling constants may arise from dynamic ring puckering in the tetrahydroazepine core.
- Analysis :
- Variable Temperature NMR : To identify conformational exchange (e.g., coalescence of signals at elevated temperatures).
- DFT Calculations : Compare experimental -values with computed puckering modes (Cremer-Pople parameters) .
Critical Analysis of Data Contradictions
- Molecular Weight Discrepancies : reports a molecular weight of 959.85 for a bis-phosphorylated derivative, while the parent compound is ~280 g/mol. Researchers must confirm synthetic intermediates via HR-MS to avoid misassignment.
- Stereochemical Ambiguities : Commercial sources (e.g., ) specify enantiopure (R)-configured intermediates, but racemic mixtures may form without chiral catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
